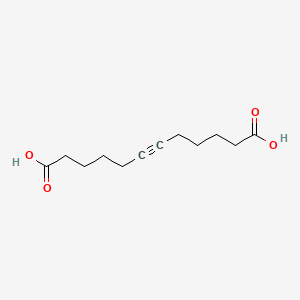![molecular formula C15H14ClNO5 B14583984 1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate CAS No. 61100-28-5](/img/structure/B14583984.png)
1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a pyridinium salt with a perchlorate anion, which contributes to its stability and reactivity
Vorbereitungsmethoden
The synthesis of 1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate involves several steps. One common method is the reaction of 4-methylbenzaldehyde with pyridine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with perchloric acid to yield the final product. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate can be compared with other pyridinium salts and related compounds. Similar compounds include:
1-(4-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride: This compound has a similar pyridinium structure but differs in its functional groups and anions.
1-((N-(difluoromethyl)-4-methylphenyl)-sulfonamido)pyridin-1-ium Trifluoromethanesulfonate: This compound also features a pyridinium core but with different substituents and anions. The uniqueness of this compound lies in its specific combination of functional groups and its perchlorate anion, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
61100-28-5 |
|---|---|
Molekularformel |
C15H14ClNO5 |
Molekulargewicht |
323.73 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-3-pyridin-1-ium-1-ylprop-2-enal;perchlorate |
InChI |
InChI=1S/C15H14NO.ClHO4/c1-13-5-7-14(8-6-13)15(9-12-17)16-10-3-2-4-11-16;2-1(3,4)5/h2-12H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
IWFCYRNHUXBIDG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CC=O)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
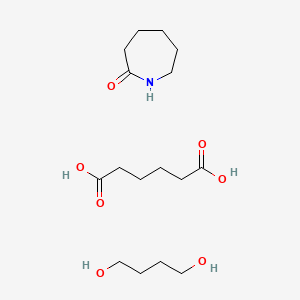
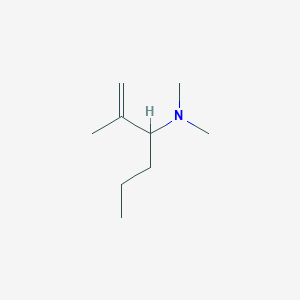
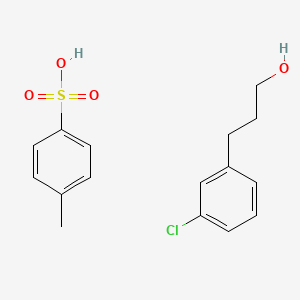
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
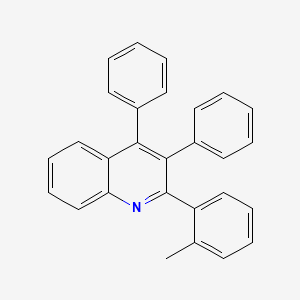

![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)
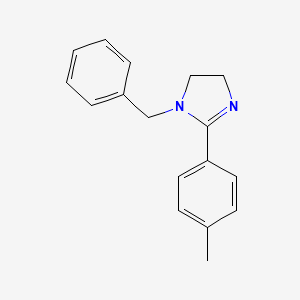
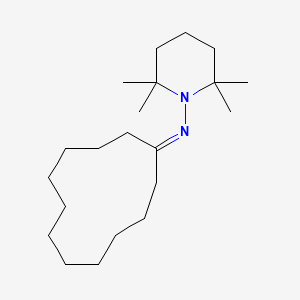
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
